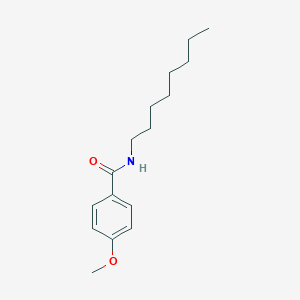

4-methoxy-N-octylbenzamide

Description

Significance of Benzamide (B126) Scaffolds in Molecular Design

The benzamide scaffold is a privileged structure in molecular design, primarily due to its role as a versatile building block in organic synthesis. mdpi.com The amide bond within the scaffold is a common feature in many biologically active molecules, and its presence often confers specific conformational properties. mdpi.com Researchers have leveraged the benzamide framework to create compounds with a wide array of functions.

The ability to introduce various substituents onto the aromatic ring allows for detailed structure-activity relationship (SAR) studies, making benzamides a frequent choice in medicinal chemistry. mdpi.com Beyond pharmaceuticals, benzamide scaffolds are used to construct α-helix mimetics, which are molecules designed to replicate the structure of protein alpha-helices to modulate protein-protein interactions. rsc.orgacs.org The inherent rigidity and defined geometry of the benzamide unit make it an ideal base for such biomimetic designs. acs.orgacs.org

Overview of Methoxy- and Octyl-Substituted Benzamide Derivatives in Academic Research

The introduction of methoxy (B1213986) (-OCH3) and octyl (-C8H17) groups to the benzamide scaffold has led to derivatives with distinct properties and applications. The methoxy group, an electron-donating substituent, can influence a molecule's electronic properties and its ability to form hydrogen bonds. acs.org Academic research has explored methoxy-substituted benzamides for their potential as enzyme inhibitors and antioxidants. mdpi.comacs.orgnih.gov For instance, studies have shown that the number and position of methoxy groups on the phenyl ring can enhance antioxidant activity. acs.orgnih.gov

The N-octyl group, a long alkyl chain, significantly increases the lipophilicity of the benzamide derivative. This property is particularly relevant in materials science, where N-octylbenzamides have been used as monomers for the synthesis of soluble polyamides and copolybenzamides through methods like chain-growth condensation polymerization. researchgate.netnih.gov

The specific compound, 4-methoxy-N-octylbenzamide, combines these two features. Research has been conducted on its biological activity, notably in a study investigating synthetic analogues of natural products against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov In this study, this compound was observed to cause bioenergetic damage and calcium imbalance in the parasite. nih.gov Another study provides nuclear magnetic resonance (NMR) data for the compound, confirming its structure. rsc.org

| Derivative Name | Substituents | Area of Research | Key Findings | Citations |

| This compound | 4-methoxy, N-octyl | Parasitology | Induces bioenergetic damage and calcium imbalance in Trypanosoma cruzi. | nih.gov |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | 3-methoxy | Enzyme Inhibition | Active inhibitor of acetylcholinesterase (AChE) and β-secretase (BACE1). | mdpi.com |

| Methoxy- and Hydroxy-Substituted N-arylbenzamides | Methoxy, Hydroxy, Amino | Antioxidant Chemistry | Methoxy and hydroxy groups enhance antioxidative properties. | acs.org |

| Methyl 2-methoxy-6-{8-{3-[3-(trifluoromethyl)phenyl]thioureido}octyl}benzoate | Methoxy, Octyl (in side chain) | Antimicrobial Chemistry | Exhibited biological activity comparable to the antibiotic ampicillin. | mdpi.com |

| Anisamide-conjugated N-octyl-N,O-maleoyl-O-phosphoryl chitosan | Anisamide (p-methoxybenzamide), N-octyl | Drug Delivery | Forms pH-responsive micelles for targeted drug delivery to cancer cells. | cpu.edu.cnacs.orgresearchgate.net |

Historical Context of N-Octylbenzamide Derivatives in Synthetic Chemistry

The exploration of N-octylbenzamide derivatives in synthetic chemistry appears to have gained momentum in the early 21st century, particularly within the field of polymer chemistry. Research published in 2002 described the synthesis of poly(p-benzamide) and block copolymers using phenyl 4-(octylamino)benzoate, demonstrating a method to create well-defined aramids. acs.org The N-octyl group was crucial for ensuring the solubility of the resulting polymers. nih.govacs.org

Subsequent studies further investigated the role of N-octyl benzamide monomers in chain-growth polycondensation reactions, examining the influence of initiators and bases on the synthesis of poly(N-octyl benzamide). researchgate.net These efforts aimed to produce well-defined polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.netnih.gov

In another area of synthetic chemistry, a 2007 publication on combinatorial chemistry for discovering new antimicrobial agents listed 4-chloro-N-octylbenzamide among the compounds synthesized and tested, indicating its inclusion in early high-throughput screening libraries. wright.edu This highlights the use of the N-octylbenzamide scaffold as a basic structure for generating chemical diversity in the search for new bioactive compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H25NO2 |

|---|---|

Molecular Weight |

263.37 g/mol |

IUPAC Name |

4-methoxy-N-octylbenzamide |

InChI |

InChI=1S/C16H25NO2/c1-3-4-5-6-7-8-13-17-16(18)14-9-11-15(19-2)12-10-14/h9-12H,3-8,13H2,1-2H3,(H,17,18) |

InChI Key |

PFPZBGVQHQRDIK-UHFFFAOYSA-N |

SMILES |

CCCCCCCCNC(=O)C1=CC=C(C=C1)OC |

Canonical SMILES |

CCCCCCCCNC(=O)C1=CC=C(C=C1)OC |

Origin of Product |

United States |

Comprehensive Structural Elucidation and Spectroscopic Characterization of 4 Methoxy N Octylbenzamide Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum of 4-methoxy-N-octylbenzamide, recorded in deuterochloroform (CDCl₃), distinct signals corresponding to the different types of protons are observed. A broad singlet appears around δ 8.15 ppm, which is characteristic of the amide (N-H) proton. The protons of the methoxy (B1213986) group (OCH₃) resonate as a sharp singlet at approximately δ 3.95 ppm. The two protons on the nitrogen-adjacent methylene (B1212753) group (-CH₂-) of the octyl chain appear as a doublet of triplets at δ 3.44 ppm, with coupling constants of J = 5.7 and 7.2 Hz. The remaining methylene protons of the octyl chain produce a series of multiplets in the upfield region of the spectrum, while the terminal methyl group (-CH₃) protons typically appear as a triplet. For a related compound, 4-methoxy-N-propylbenzamide, the aromatic protons on the benzene (B151609) ring show two doublets at δ 7.72 and 6.87 ppm, each with a coupling constant of J = 8.0 Hz. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound and an Analogue

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|

| This compound | N-H | 8.15 | br. s | - | |

| OCH₃ | 3.95 | s | - | ||

| N-CH₂ | 3.44 | dt | 5.7, 7.2 | ||

| 4-Methoxy-N-propylbenzamide | Ar-H | 7.72 | d | 8.0 | rsc.org |

| Ar-H | 6.87 | d | 8.0 | rsc.org | |

| OCH₃ | 3.81 | s | - | rsc.org | |

| N-CH₂ | 3.37-3.41 | m | - | rsc.org | |

| -CH₂- | 1.40-1.56 | m | - | rsc.org |

Abbreviations: s = singlet, d = doublet, t = triplet, dt = doublet of triplets, m = multiplet, br. s = broad singlet, Ar-H = aromatic proton.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In the case of a this compound analogue, the carbonyl carbon (C=O) of the amide group is typically observed in the range of δ 165-190 ppm. oregonstate.edu The aromatic carbons show signals between δ 114 and 162 ppm. Specifically, the carbon attached to the methoxy group resonates at a lower field (around δ 160-162 ppm) due to the electron-donating effect of the oxygen atom, while the other aromatic carbons appear at distinct chemical shifts. rsc.org The methoxy carbon itself gives a signal around δ 55.4 ppm. rsc.org The carbons of the octyl chain are found in the upfield region of the spectrum, typically between δ 14 and 40 ppm. rsc.org For instance, the carbon of the N-CH₂ group is observed around δ 61.80 ppm, and the terminal methyl carbon appears at approximately δ 14.19 ppm. rsc.org

APT (Attached Proton Test) spectroscopy can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Table 2: ¹³C NMR Spectroscopic Data for a this compound Analogue

| Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C=O | 161.53 | rsc.org |

| Ar-C (quaternary) | 129.62 | rsc.org |

| Ar-C (quaternary, attached to OCH₃) | 160.18 | rsc.org |

| Ar-CH | 129.37 | rsc.org |

| Ar-CH | 114.02 | rsc.org |

| OCH₃ | 55.42 | rsc.org |

| N-CH₂ | 61.80 | rsc.org |

| Octyl Chain CH₂ | 31.94, 31.10, 29.51, 29.36, 27.44, 22.75 | rsc.org |

Proton NMR (¹H NMR) Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

IR and FTIR spectroscopy are powerful tools for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of a related compound, N-(4-methoxybenzyl)oleamide, shows a characteristic N-H stretching vibration at 3290 cm⁻¹. researchgate.net The C-H stretching of the aromatic ring is observed at 3005 cm⁻¹, while the aliphatic C-H stretching appears at 2922 and 2852 cm⁻¹. researchgate.net A strong absorption band corresponding to the C=O stretching of the amide group (Amide I band) is seen at 1636 cm⁻¹. researchgate.net The N-H bending vibration (Amide II band) is found at 1548 cm⁻¹. researchgate.net The C-O stretching of the methoxy group is also identifiable in the spectrum.

Table 3: Characteristic IR Absorption Bands for Amide-Containing Compounds

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | 3290 | researchgate.net |

| Aromatic C-H Stretch | 3005 | researchgate.net |

| Aliphatic C-H Stretch | 2922, 2852 | researchgate.net |

| C=O Stretch (Amide I) | 1636 | researchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Liquid chromatography-mass spectrometry with electrospray ionization (LC/MS-ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. metwarebio.com This method typically results in the formation of a protonated molecule [M+H]⁺, which allows for the direct determination of the molecular weight. rsc.org In some cases, adducts with other cations, such as sodium [M+Na]⁺, may also be observed. The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) can provide further structural information. For instance, the fragmentation of a related compound showed a characteristic loss of a methoxy group. ekb.eg

Gas chromatography-mass spectrometry (GC/MS) is another powerful technique for the analysis of volatile and thermally stable compounds. etamu.edu In GC/MS, the sample is first vaporized and separated in a gas chromatograph before being introduced into the mass spectrometer. Electron ionization (EI) is a common ionization method used in GC/MS, which can cause extensive fragmentation of the molecule. The resulting mass spectrum shows a parent molecular ion peak (M⁺) and a series of fragment ions. etamu.edu The fragmentation pattern is a unique fingerprint of the compound and can be used for its identification. For a related compound, 4-methoxy-N-ethylamphetamine, the mass spectrum showed a base peak at m/z 72, along with fragments at m/z 121 and 192, which are consistent with a methoxy-substituted N-ethylamphetamine structure. researchgate.net

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Methoxy-N-propylbenzamide |

| N-(4-methoxybenzyl)oleamide |

| 4-Methoxy-N-ethylamphetamine |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass and elemental composition of a molecule. scirp.org Unlike standard mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places, which is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. scirp.org This high accuracy allows for the confident determination of a compound's molecular formula by comparing the experimentally measured mass with the theoretically calculated mass.

For novel benzamide (B126) derivatives, HRMS is instrumental in confirming their successful synthesis. The typical acceptable margin of error between the calculated and found mass is very narrow, often within 5 ppm (parts per million), providing strong evidence for the proposed structure.

While specific HRMS data for this compound (C₁₆H₂₅NO₂) was not found in the surveyed literature, the analysis of its analogues demonstrates the utility of the technique. For instance, in the characterization of related N-substituted benzamides, HRMS has been used to confirm their molecular formulas. mdpi.com The data below for various benzamide analogues illustrate the precision of this method.

| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ (m/z) | Found Mass [M+H]⁺ (m/z) | Reference |

|---|---|---|---|---|

| N-(4-Bromophenyl)-N-(2-(4-chlorophenyl)-2-oxoethyl)-4-methoxybenzamide | C₂₂H₁₈BrClNO₃ | 474.0108 | 474.0114 | mdpi.com |

| N-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(4-ethylphenyl)cinnamamide | C₂₅H₂₃ClNO₂ | 416.1417 | 416.1408 | mdpi.com |

| 4-methyl-N-(p-tolyl)benzamide | C₁₅H₁₅NO | 225.1154 | 226.1204 | rsc.org |

| N-(p-tolyl)benzamide | C₁₄H₁₃NO | 211.0997 | 212.1037 | rsc.org |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. researchgate.net When a beam of X-rays strikes a crystal, the atoms scatter the rays in a predictable pattern based on their arrangement. This diffraction pattern provides detailed information about the crystal lattice, including the unit cell dimensions (the fundamental repeating unit of the crystal), the symmetry (space group), and the precise positions of atoms within the molecule. researchgate.netresearchgate.net

The analysis of single-crystal XRD data allows for the unambiguous determination of molecular conformation, bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the crystal packing. scirp.orgnih.gov

A full single-crystal X-ray diffraction study for this compound has not been reported in the reviewed literature. However, structural analyses of several analogous N-substituted benzamides have been performed, providing insight into the likely structural features of this class of compounds. These studies reveal how different substituents influence the crystal packing and molecular conformation. mdpi.comresearchgate.netnih.gov For example, the crystal structure of N-(4-methoxyphenyl)benzamide, an analogue lacking the N-octyl chain, has been determined, showing a triclinic system with space group P-1. minsky.ai

The table below presents crystallographic data for several benzamide analogues, illustrating the type of information obtained from an XRD analysis.

| Compound Name | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| N-(4-methoxyphenyl)benzamide | Triclinic | P-1 | a = 5.955(3) Å, b = 9.471(5) Å, c = 11.231(6) Å, α = 74.08(4)°, β = 80.20(4)°, γ = 74.31(4)° | minsky.ai |

| 2-amino-N-(4-methoxyphenyl)benzamide | Monoclinic | P2₁/c | a = 12.569(3) Å, b = 5.201(1) Å, c = 19.347(4) Å, β = 93.39(1)° | researchgate.net |

| N-(4-methylbenzyl)benzamide | Orthorhombic | Pna2₁ | a = 9.805(3) Å, b = 24.328(6) Å, c = 5.060(1) Å, α = β = γ = 90° | researchgate.net |

| N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide | Monoclinic | P 2₁/n | a = 12.0551(11) Å, b = 9.7853(8) Å, c = 16.6517(16) Å, β = 90.092(4)° | scirp.org |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental and routine analytical procedure used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This technique provides a direct measure of the compound's elemental composition, which is then compared to the theoretical values calculated from its proposed molecular formula. For a new compound to be considered pure, the experimentally determined percentages must match the calculated values, typically within a strict tolerance of ±0.4%. nih.gov This verification is crucial for confirming the identity and purity of a synthesized compound, complementing data from spectroscopic methods. researchgate.netnih.gov

The theoretical elemental composition of this compound, based on its molecular formula C₁₆H₂₅NO₂, is C, 72.96%; H, 9.57%; and N, 5.32%. Experimental verification would involve the combustion of a precisely weighed sample and quantification of the resulting gases (CO₂, H₂O, and N₂).

The table below shows examples of calculated versus found elemental analysis data for related benzamide analogues, demonstrating the expected agreement for a pure sample.

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|---|

| 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl) pyrimidin-4-yl)benzamide | C₂₈H₂₆FN₅O₃ | C | 66.26 | 66.54 | researchgate.net |

| H | 5.16 | 4.98 | |||

| N | 13.80 | 13.59 | |||

| N-(thiazol-2-yl)furan-2-carboxamide | C₈H₆N₂O₂S | C | 49.48 | 49.76 | researchgate.net |

| H | 3.11 | 3.15 | |||

| N | 14.42 | 14.51 |

Advanced Investigations into the Biological Activities of 4 Methoxy N Octylbenzamide Derivatives

Research on Antimicrobial Potency

The antimicrobial capabilities of 4-methoxy-N-octylbenzamide derivatives have been a subject of considerable study. Research has demonstrated efficacy against a range of bacterial and fungal pathogens, with further enhancements observed through metal complexation.

Derivatives of this compound have shown notable antibacterial activity. For instance, synthetic phenylalkylamides inspired by natural compounds have demonstrated efficacy against Neisseria gonorrhoeae, including resistant strains. mdpi.com The presence of a methoxy (B1213986) group on the phenyl ring can influence the antibacterial spectrum. turkjps.org Studies on related Schiff base derivatives have shown activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. ajol.info The lipophilicity imparted by the octyl chain is a key factor in enhancing antibacterial action, as it facilitates passage through the bacterial cell membrane. ajol.infonih.gov

Table 1: Antibacterial Activity of Selected Methoxybenzamide Derivatives

| Compound/Derivative | Target Bacteria | Observed Effect | Reference |

|---|---|---|---|

| This compound | Neisseria gonorrhoeae | Bactericidal | mdpi.com |

| Schiff base of 4-anisaldehyde | Staphylococcus aureus, Escherichia coli | Active after metal complexation | ajol.info |

This table is for illustrative purposes and synthesizes data from multiple sources.

The antifungal potential of compounds structurally related to this compound has also been investigated. For example, s-triazine derivatives incorporating a methoxy moiety have shown significant inhibitory activity against fungal strains such as Candida albicans and Aspergillus niger. mdpi.com Fused heterocyclic derivatives containing a methoxyphenyl group have also demonstrated promising antifungal activity against C. albicans. nih.gov The introduction of a methoxy group has been shown in some molecular structures to enhance antifungal potency. mdpi.com

A significant area of research involves the complexation of benzamide-related structures, such as Schiff bases, with metal ions to modulate their antimicrobial activity. ajol.infomdpi.com Chelation with transition metals like copper (II), zinc (II), cobalt (II), and nickel (II) can significantly enhance the biological activity of the parent ligand. ajol.infofortunejournals.com This increased activity is often attributed to the Tweedy's chelation theory, which posits that complexation increases the lipophilicity of the molecule. This enhanced lipophilicity allows the compound to more easily penetrate the lipid layers of bacterial and fungal cell membranes, thereby increasing its efficacy. ajol.infonih.gov For instance, while a Schiff base derived from 4-anisaldehyde showed no intrinsic activity, its metal complexes exhibited notable antibacterial effects. ajol.info Similarly, copper (II) complexes with Schiff bases derived from 2-hydroxy-4-methoxybenzaldehyde (B30951) showed better antimicrobial activity than the free ligand. mdpi.com

Table 2: Effect of Metal Complexation on Antimicrobial Activity

| Ligand Type | Metal Ion | Target Organism | Outcome | Reference |

|---|---|---|---|---|

| Schiff base from 4-anisaldehyde | Co(II), Ni(II), Mn(II), Cd(II) | S. aureus, E. coli | Enhanced antibacterial activity | ajol.info |

| Schiff base from 2-hydroxy-4-methoxybenzaldehyde | Cu(II) | E. coli, S. aureus, C. albicans | Enhanced antimicrobial activity | mdpi.com |

This table is for illustrative purposes and synthesizes data from multiple sources.

Antifungal Efficacy

Antineoplastic and Antiproliferative Activity Studies

Beyond their antimicrobial properties, derivatives of this compound have emerged as promising candidates in oncology research. Their activity is often linked to the inhibition of key enzymes and proteins involved in cell proliferation and survival.

Polo-like kinase 1 (PLK1) is a critical regulator of mitotic progression and a validated target in cancer therapy. nih.govfrontiersin.org The polo-box domain (PBD) of PLK1 is essential for its function, and its inhibition represents a key therapeutic strategy. nih.gov Research has shown that substituted benzamides can act as PBD inhibitors. Specifically, a 4-octylbenzamide (B14300745) cap on a peptide sequence resulted in a derivative with significantly improved affinity for the PLK1 PBD, with an IC50 value of 0.36 µM. nih.gov The increasing length of the n-alkyl substituent, such as the octyl group, contributes to more effective interaction with a hydrophobic groove in the PBD. nih.gov While a 4-hydroxybenzamide (B152061) cap was inactive, the corresponding methoxy derivative showed measurable binding, establishing a baseline for further optimization that led to the highly potent octyl derivative. nih.gov These findings highlight the importance of the 4-alkoxybenzamide moiety in designing potent and selective PLK1 PBD inhibitors. nih.gov

Table 3: PLK1 PBD Inhibition by Benzamide (B126) Derivatives

| Compound | Modification | PLK1 PBD IC50 | Reference |

|---|---|---|---|

| 11 | 4-methoxybenzamide (B147235) cap | 21.9 µM | nih.gov |

| 21 | 4-octylbenzamide cap | 0.36 µM | nih.gov |

| 23 | 4-octylbenzamide capped S[pT]AI | 0.41 µM | nih.gov |

Data sourced from a study on peptidomimetic polo-box targeted inhibitors. nih.gov

Sphingosine (B13886) kinases (SK), which exist in two isoforms (SK1 and SK2), are lipid kinases that play crucial roles in cancer cell proliferation, survival, and resistance to therapy. nih.govnih.gov Consequently, inhibitors of these kinases are sought after as potential anticancer agents. google.com Analogues of the immunosuppressive agent FTY720, which have structural similarities to this compound derivatives, have been identified as SK1-selective inhibitors. nih.gov Furthermore, a compound known as VPC94075, which is an N-(1-amino-1-iminopropan-2-yl)-4-octylbenzamide hydrochloride, acts as a weak inhibitor of both SphK isoforms, demonstrating anti-proliferative effects. nih.gov The para-methoxy group has been shown to influence the selectivity of some inhibitors towards SphK1. mdpi.com These studies underscore that the 4-alkoxy-N-alkylbenzamide scaffold is a viable starting point for developing modulators of sphingosine kinase activity.

Mechanisms of Action in Cancer Cell Lines (e.g., induction of proteasomal degradation)

The anticancer activity of certain derivatives is linked to their ability to interfere with fundamental cellular processes, such as the ubiquitin-proteasome system (UPS). The UPS is crucial for protein homeostasis, and its disruption can lead to cancer cell death. rsc.org Silver (I) complexes, for instance, have been shown to target the 19S proteasome regulatory complex. rsc.org This interaction can lead to the oxidation of cysteine residues, inhibiting proteasomal activity and causing an accumulation of ubiquitinated proteins. rsc.org This disruption of protein homeostasis can ultimately trigger paraptotic death in cancer cells. rsc.org

Some benzofuran (B130515) derivatives have been found to induce apoptosis in various cancer cell lines through multiple mechanisms. mdpi.com These mechanisms can include the activation of both the receptor and mitochondrial apoptotic pathways. mdpi.com Studies on coumarin (B35378) derivatives have also highlighted their ability to induce apoptosis and inhibit tumor angiogenesis by targeting specific pathways. nih.gov For example, certain coumarin derivatives have been shown to target VEGFR-2, reducing its activity, and to activate caspase-9. nih.gov

Broad-Spectrum Anticancer Potential

Derivatives of this compound have shown potential against a wide range of cancer cell lines. For instance, a series of 4-methoxy-N-(1-naphthalene) benzenesulfonamide (B165840) derivatives demonstrated significant inhibitory activity against A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer) cells. nih.gov One particular compound, DL14, from this series showed potent inhibition of these cell lines with IC50 values of 1.35 μM, 2.85 μM, and 3.04 μM, respectively. nih.gov

Similarly, halogenated benzofuran derivatives have exhibited cytotoxicity against a variety of human cancer cell lines, including those of the colon (SW480, SW620, HCT116), liver (HepG2), prostate (PC3), and lung (A549). mdpi.com The presence of a methoxy group, in conjunction with bromine, in the structure of one such derivative was found to enhance its pro-oxidative and proapoptotic properties. mdpi.com Naphthoquinone derivatives have also been identified as having broad anticancer potential, with some showing high antitumor activity with IC50 values as low as 0.6 μM. mdpi.com

| Compound Class | Cancer Cell Lines | Key Findings |

| 4-methoxy-N-(1-naphthalene) benzenesulfonamide derivatives | A549, MDA-MB-231, HCT-116 | Compound DL14 showed strong inhibitory activity. nih.gov |

| Halogenated benzofuran derivatives | SW480, SW620, HCT116, HepG2, PC3, A549 | A derivative with a methoxy group and bromine exhibited enhanced pro-oxidative and proapoptotic effects. mdpi.com |

| Naphthoquinone derivatives | Various | Some derivatives displayed high antitumor activity with low IC50 values. mdpi.com |

| Azatetracyclic derivatives | Leukemia (CCRF-CEM, HL-60, MOLT-4, SR), Non-Small Cell Lung Cancer (NCI-H522), Melanoma (LOX IMVI) | Azide derivatives showed the highest activity, with some compounds exhibiting significant lethality against specific cell lines. mdpi.com |

Anti-inflammatory Response Investigations

The anti-inflammatory properties of compounds related to this compound have been explored using various in vitro models.

In Vitro Screening Models (e.g., THP-1 cell line)

The human monocytic cell line, THP-1, is a widely used model for studying inflammatory responses. dovepress.complos.orgmdpi.com These cells can be differentiated into macrophages, which play a key role in inflammation. dovepress.complos.org Upon stimulation with lipopolysaccharide (LPS), a component of bacterial cell walls, these differentiated THP-1 cells mount an inflammatory response, characterized by the release of pro-inflammatory cytokines. plos.orgmdpi.com This model allows researchers to screen compounds for their ability to modulate this inflammatory response. For example, studies have used THP-1 cells differentiated with Vitamin D3 to assess the anti-inflammatory activity of various compounds. plos.org

Modulation of Inflammatory Cytokine Secretion

Research has shown that certain derivatives can effectively modulate the secretion of inflammatory cytokines. In LPS-stimulated THP-1 cells, the addition of specific compounds has been shown to reduce the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). plos.orgmdpi.com For instance, chito-oligosaccharides have been observed to decrease the secretion of these cytokines in a dose-dependent manner in VitD3-differentiated THP-1 monocytes. plos.org Similarly, extracts from artichoke by-products have been found to reduce the secretion of IL-6 and Monocyte Chemoattractant Protein-1 (MCP-1) in LPS-stimulated macrophages. mdpi.com This modulation of cytokine secretion highlights the potential of these compounds to act as anti-inflammatory agents. nih.govmdpi.com

| Compound/Extract | Cell Model | Effect on Cytokines |

| Chito-oligosaccharides | VitD3-differentiated THP-1 monocytes | Dose-dependent decrease in LPS-induced IL-1β, IL-6, and TNF-α. plos.org |

| Artichoke by-product extract | LPS-stimulated THP-1 macrophages | Reduction in the secretion of IL-6 and MCP-1. mdpi.com |

| Thiocyanoacetamide | Rat model of inflammation | Decrease in plasma levels of IL-1β and TNF-α. nih.gov |

| Curcumin derivatives | LPS-stimulated macrophages | Monofunctionalized derivatives showed dose-dependent inhibition of IL-6 production. mdpi.com |

Antiparasitic Efficacy Assessments

The potential of this compound derivatives and related structures as antiparasitic agents has been investigated, with a particular focus on their activity against various forms of Leishmania.

Activity against Specific Parasitic Stages (e.g., amastigotes)

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The parasite exists in two main forms: the promastigote, which is found in the insect vector, and the amastigote, which resides within macrophages in the mammalian host. plos.org Effective treatments must be able to target the intracellular amastigote stage.

Studies have shown that synthetic derivatives of vanillin, which share some structural similarities with the benzamide core, are effective against both promastigote and amastigote forms of Leishmania infantum, L. amazonensis, and L. braziliensis. nih.gov These compounds were shown to reduce the degree of infection in macrophages. nih.gov Similarly, organotin (IV) derivatives of 4-(4-methoxyphenylamino)-4-oxobutanoic acid have demonstrated significant activity against the intracellular amastigotes of L. donovani and Trypanosoma cruzi. nih.gov One compound, MS26Et3, was particularly effective against L. donovani amastigotes with a 50% effective concentration (EC50) of 0.19 µM. nih.gov The mechanism of action for some of these compounds involves altering the parasite's mitochondrial membrane potential, leading to the production of reactive oxygen species and ultimately parasite death. nih.gov

| Compound Class | Parasite Species | Active Stage | Key Findings |

| Vanillin derivatives | L. infantum, L. amazonensis, L. braziliensis | Promastigotes and Amastigotes | Effective against both stages and reduced macrophage infection. nih.gov |

| Organotin (IV) derivatives | L. donovani, T. cruzi | Intracellular Amastigotes | Compound MS26Et3 showed high efficacy against L. donovani amastigotes (EC50 = 0.19 µM). nih.gov |

| Quinolone alkaloids | L. (Viannia) panamensis | Intracellular Amastigotes | Synthetic compounds showed high antileishmanial activity with EC50 values < 10 μg/mL. plos.org |

Optimization of Activity and Selectivity

The optimization of activity and selectivity of benzamide derivatives, including those related to this compound, has been a focus of medicinal chemistry research. Studies have shown that modifications to the chemical structure can significantly impact the compound's potency and its preference for specific biological targets.

One area of optimization involves the N-cap, which is a key interaction point with target proteins. Research on a series of N-capped S[pT]PNGL compounds revealed that lengthening the 4-n-alkyl substituent on the benzamide ring resulted in significantly improved affinity for the PLK1 PBD. nih.gov Specifically, an n-octyl derivative demonstrated a substantial increase in activity compared to shorter alkyl chains like n-butyl and n-hexyl. nih.gov This highlights the importance of the alkyl chain length in optimizing the interaction with hydrophobic grooves on the target protein. nih.gov

Further studies have explored isosteric replacements to enhance potency. For instance, replacing an oxygen atom with sulfur in certain analogs led to a notable increase in binding affinity. nih.gov The order of potency for these isosteres was found to be S > C > N > O, indicating that a thiomethyl group can be as effective as a longer alkyl chain in improving activity. nih.gov

The selectivity of these compounds is also a critical aspect of optimization. For example, while the n-octyl derivative (21) showed high affinity for PLK1, it also exhibited a 2000-fold selectivity over PLK3, demonstrating that high potency and high specificity can be achieved simultaneously through careful molecular design. nih.gov

Table 1: In Vitro Binding of N-Capped S[pT]PNGL Compounds to PLK PBD

| Compound | R1 | PLK1 PBD FP IC50 [μM] |

|---|---|---|

| 11 | OCH3 | 21.9 ± 4.3 |

| 12 | OCH2CH3 | 15.9 ± 2.1 |

| 13 | OCH2CH2CH3 | 10.4 ± 2.6 |

| 16 | SCH3 | 3.0 ± 0.72 |

| 17 | NCH3 | 11.2 ± 2.6 |

| 18 | NCH2CH2CH3 | 5.4 ± 1.8 |

| 19 | CH2CH2CH2CH3 | 2.5 ± 0.96 |

| 20 | n-hexyl | 1.0 |

| 21 | n-octyl | 0.36 |

Neurobiological Interactions and Cholinesterase Inhibition

Derivatives of this compound have been investigated for their potential in treating neurodegenerative disorders, particularly through their interaction with key enzymes in the brain.

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease (AD). mdpi.com The inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is considered a promising therapeutic strategy. mdpi.comnih.gov In the healthy brain, AChE is the primary enzyme for acetylcholine (B1216132) regulation; however, in AD, BChE activity increases, making dual inhibition potentially more effective as the disease progresses. nih.govnih.gov

Research into novel tacrine-multialkoxybenzene hybrids, which share structural similarities with this compound derivatives, has shown potent dual inhibition of both AChE and BChE, with IC₅₀ values in the nanomolar range. researchgate.net Kinetic studies of a representative compound from this series indicated a mixed-type reversible inhibition of both cholinesterases. researchgate.net Furthermore, salicylamide (B354443) derivatives conjugated with tacrine (B349632) have demonstrated high inhibition of both AChE and BChE, with some compounds showing significant selectivity for BChE. researchgate.net

Table 2: Cholinesterase Inhibition by Tacrine-Salicylamide Conjugates

| Compound | AChE IC50 (μM) | BChE IC50 (μM) | BChE/AChE Selectivity Ratio |

|---|---|---|---|

| Salicylamide 7b | - | - | 193 |

| Salicylamide 7c | - | - | 138 |

The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease, leading to the formation of neurotoxic oligomers and plaques. frontiersin.orgnih.gov Therefore, inhibiting Aβ aggregation is a key therapeutic goal. frontiersin.org

Studies have shown that certain hybrid compounds can act as dual inhibitors, targeting both cholinesterases and Aβ aggregation. researchgate.net For instance, a series of tacrine-multialkoxybenzene hybrids were designed and found to effectively inhibit self-induced Aβ aggregation in addition to their potent cholinesterase inhibition. researchgate.net Natural compounds, such as polyphenols, have also been investigated for their ability to interfere with Aβ aggregation. frontiersin.orgmdpi.com These compounds can interact directly with the Aβ peptide, preventing its misfolding and assembly into toxic aggregates. frontiersin.org Some biflavonoids, for example, have been shown to inhibit the formation of Aβ fibrils and even disaggregate pre-existing fibrils. biomolther.org The mechanism often involves the stabilization of non-toxic oligomers or the remodeling of mature fibrils into amorphous, less harmful species. mdpi.com

The complex and multifactorial nature of neurodegenerative diseases like Alzheimer's has led to the development of multitarget-directed ligands (MTDLs). benthamscience.comnih.gov This approach aims to design single molecules that can interact with multiple pathological targets simultaneously, potentially offering greater therapeutic efficacy than single-target agents. benthamscience.comcsic.es

The design of MTDLs for neurodegenerative conditions often involves combining pharmacophores with different biological activities. mdpi.com For example, a cholinesterase inhibitor might be linked to a moiety that inhibits Aβ aggregation, addresses oxidative stress, or chelates metal ions. mdpi.com This strategy has been successfully applied in the development of tacrine-salicylamide conjugates, which exhibit both anticholinesterase and antioxidant properties. mdpi.com The ultimate goal of multitarget agent design is to create compounds that can modulate several key pathological pathways, such as Aβ production, tau hyperphosphorylation, and neuroinflammation, to slow or halt disease progression. csic.eswiley.com

Inhibition of Amyloid-Beta (Aβ) Aggregation

Research into Metabolic Modulation and Ameliorative Effects

Beyond neurobiological applications, derivatives of this compound have been explored for their potential to modulate metabolic processes.

Certain plant-derived compounds and their synthetic analogs have shown promise in managing blood glucose levels. nih.gov While direct research on the hypoglycemic effects of this compound is limited, related structures have been investigated. For example, some sulfonylurea compounds are known for their hypoglycemic properties, which involve interference with mitochondrial oxidative phosphorylation. nih.gov

Phytochemicals such as those found in Anoectochilus roxburghii and Moringa oleifera have demonstrated significant hypoglycemic activity. nih.gov These natural products often work through various mechanisms, including enhancing antioxidant capacity, modulating glucose-metabolizing enzymes, and promoting the repair of pancreatic tissue. nih.gov The structural features of these compounds could inspire the design of new synthetic molecules with hypoglycemic potential.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations

Influence of Alkyl Chain Length and Branching on Bioactivity

The N-alkyl portion of benzamide (B126) derivatives is a critical determinant of their biological effects. Lipophilicity, conferred by the alkyl chain, plays a significant role in membrane permeability and interaction with hydrophobic pockets in target proteins.

The length and structure of the N-alkyl side chain in benzamide and related molecules are crucial for their affinity and inhibitory action on various enzymes. For N-alkyl-β-D-glycosylamine derivatives, antifungal properties were shown to be dependent on the alkyl chain length, which varied from 6 to 18 carbons. nih.gov In the case of cannabimimetic indoles, high affinity for CB1 and CB2 receptors requires an alkyl chain of at least three carbons, with optimal binding observed with a five-carbon (pentyl) chain. nih.gov Extending the chain to a heptyl group resulted in a significant drop in binding affinity, suggesting that an overly long chain can be detrimental. nih.gov

Conversely, studies on benzene-di-N-octylcarbamates have identified them as potent, reversible competitive inhibitors of phospholipase A(2), indicating that an eight-carbon chain is effective for targeting this particular enzyme. nih.gov The N-octyl chain in 2-(3,4-dimethoxyphenyl)-N-octylacetamide is thought to improve tissue retention due to its lipophilicity. For the anticonvulsant lacosamide, research has shown that the introduction of large moieties at certain positions can lead to a loss of activity, highlighting the importance of the substituent's size. nih.gov These findings collectively suggest that the octyl chain in 4-methoxy-N-octylbenzamide represents a balance between necessary lipophilicity for target engagement and potential steric hindrance that could reduce activity.

Structural Modifications of the Benzamide Core and Their Functional Consequences

Halogenation and Other Substitutions on the Phenyl Ring

The substitution pattern on the phenyl ring of benzamide derivatives is a critical determinant of their biological activity, influencing factors such as electronic distribution and steric fit with target macromolecules. Research into analogues of this compound has explored the impact of replacing the methoxy (B1213986) group or adding other substituents, including halogens.

In a study evaluating synthetic phenylalkylamides for bactericidal activity against Neisseria gonorrhoeae, several analogues with different para-substituents on the aromatic ring were assessed. mdpi.com The explored substituents included electron-donating groups like methoxy and electron-withdrawing groups such as fluoro and chloro. mdpi.com For the series of amides with a saturated N-octyl chain, the introduction of these different p-substituents resulted in only subtle differences in antibacterial efficacy, suggesting that within this specific biological context, the nature of the substituent had a limited impact on activity. mdpi.com

Conversely, in studies on a different class of benzamides designed as Polo-like kinase 1 (PLK1) inhibitors, substitutions on the phenyl ring played a more significant role. nih.gov The addition of a methoxy group at the R₄ position led to a twofold increase in binding affinity compared to the unsubstituted parent compound. nih.gov Other modifications also showed clear effects: adding a nitro group (NO₂) at the R₃ position resulted in a twofold improvement in affinity, whereas adding a trifluoromethyl (CF₃) group caused a threefold decrease in binding. nih.gov Halogenation at the R₃ position (ortho to the amide linkage) with chlorine had little effect on binding affinity, while fluorine at the same position led to a significant decrease. nih.gov The strategic placement of fluorine atoms is a recognized approach for modulating the biological properties of molecules. mdpi.com

These findings underscore that the influence of halogenation and other substitutions on the phenyl ring is highly context-dependent, varying significantly with the specific molecular scaffold and the biological target being investigated.

Table 1: Effect of Phenyl Ring Substitutions on the Biological Activity of Benzamide Derivatives

| Parent Scaffold | Substitution Position | Substituent | Biological Activity (IC₅₀/MBC) | Change in Activity | Source |

|---|---|---|---|---|---|

| N-octylbenzamide | p-position | Methoxy | MBC₅₀: 12.5-25.0 µM | - | mdpi.com |

| N-octylbenzamide | p-position | Fluoro | MBC₅₀: 12.5-25.0 µM | Similar to Methoxy | mdpi.com |

| N-octylbenzamide | p-position | Chloro | MBC₅₀: 12.5-25.0 µM | Similar to Methoxy | mdpi.com |

| ABBA Lead Compound 4 | R₄ (meta) | Methoxy | IC₅₀: 5.9 µM | ~2x increase vs. lead | nih.gov |

| ABBA Lead Compound 4 | R₃ (ortho) | Nitro (NO₂) | IC₅₀: 6.1 µM | ~2x increase vs. lead | nih.gov |

| ABBA Lead Compound 4 | R₃ (ortho) | Trifluoromethyl (CF₃) | IC₅₀: >30 µM | ~3x decrease vs. lead | nih.gov |

| ABBA Lead Compound 4 | R₃ (ortho) | Chloro | IC₅₀: 11.8 µM | Equipotent to lead | nih.gov |

| ABBA Lead Compound 4 | R₃ (ortho) | Fluoro | IC₅₀: >30 µM | Significant decrease | nih.gov |

Amide Linkage Variations

The amide bond is a cornerstone of the benzamide structure, often participating in crucial hydrogen bonding interactions with biological targets. science.gov Its structural and electronic properties are vital for molecular recognition. Variations to this linkage provide a direct method to probe its importance for biological activity.

In the development of non-peptidic inhibitors of the PLK1 polo box domain, researchers investigated the role of the amide group by replacing the carbonyl (-C=O) with a methylene (B1212753) (-CH₂) group, creating a secondary amine. nih.gov This modification, which allows for free rotation of the C–N bond, had dramatically different consequences depending on the rest of the molecule. nih.gov In one instance, the methylene analogue (compound 22) showed a modest improvement in PLK1 binding compared to its amide counterpart (compound 4). nih.gov However, in the context of a more potent compound, the same methylene substitution (in compound 24) resulted in a complete loss of binding activity. nih.gov This suggests a highly specific and conformationally sensitive interaction for the more potent compound, where the rigid, planar nature of the amide bond and the hydrogen-bonding capability of its carbonyl oxygen are essential. Further modifications, such as creating methylamine (B109427) versions of active compounds, led to retained but less potent activity. nih.gov

The amide N-H donor and carbonyl oxygen acceptor atoms are known to link molecules into predictable hydrogen-bonded patterns, such as C(4) chains in crystal structures. science.gov Altering this linkage disrupts these potential interactions, explaining why seemingly minor isosteric replacements can lead to significant changes in biological function. nih.gov

Table 2: Influence of Amide Linkage Variation on PLK1 PBD Binding Affinity

| Parent Compound (Amide) | Linkage Type | Analogue Compound | Binding Affinity (IC₅₀ µM) | Effect of Variation | Source |

|---|---|---|---|---|---|

| 4 | -C(=O)NH- | 4 | 11.3 | Baseline | nih.gov |

| 4 | -CH₂NH- | 22 | 9.8 | Modest Improvement | nih.gov |

| 6 | -C(=O)NH- | 6 | 2.2 | Baseline | nih.gov |

| 6 | -CH₂NH- | 24 | No activity | Complete Loss of Activity | nih.gov |

| 8 | -C(=O)NH- | 8 | 4.0 | Baseline | nih.gov |

| 8 | -CH₂N(CH₃)- | 25 | 21.7 | Decreased Potency | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling represents a pivotal computational strategy in drug discovery. nih.govfrontiersin.org It involves the development of mathematical models that correlate the chemical structure of compounds with their biological activities. frontiersin.org The fundamental goal of QSAR is to create a predictive tool that can forecast the activity of novel, untested chemical entities, thereby guiding the design of more effective molecules and prioritizing synthetic efforts. nih.govfrontiersin.org

The development of a QSAR model begins with a "training set" of molecules, such as a series of benzamide derivatives with experimentally determined activities. science.gov Using specialized software, various molecular descriptors representing the physicochemical properties of these molecules are calculated. frontiersin.org A statistical method is then employed to build a model that best describes the relationship between these descriptors and the observed biological activity. science.govfrontiersin.org Rigorous validation is a critical step to ensure the model's reliability and predictive power for new compounds. nih.gov

QSAR models have been successfully applied to benzamide-type compounds. For instance, a QSAR model based on an experimentally designed training set was able to successfully predict the activities of additional substituted benzamides. science.gov Such validated models have significant applications in predictive biology:

Virtual Screening: Models can rapidly screen large virtual libraries of compounds to identify those most likely to be active, flagging them for synthesis and experimental testing. nih.gov

Focused Library Design: QSAR helps in the rational design of smaller, more targeted compound libraries that have a higher probability of containing active "hits". nih.gov

Property Prediction: Beyond potency, QSAR models can predict other crucial properties related to "drug-likeness," such as absorption, distribution, metabolism, and excretion (ADME) characteristics. mdpi.com

In essence, QSAR provides a powerful in silico framework that complements experimental SAR studies, enabling a more efficient and informed approach to the discovery and optimization of therapeutic agents based on scaffolds like this compound. nih.govfrontiersin.org

Computational Chemistry and Molecular Modeling for Mechanistic Elucidation

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical methods are employed to investigate the electronic properties of molecules, which govern their reactivity and interactions. scienceopen.comnih.gov These studies provide a fundamental understanding of the molecule's behavior.

Density Functional Theory (DFT) is a versatile quantum chemical method used to study the electronic structure of many-atom systems. arxiv.org DFT calculations can determine a molecule's geometry, charge distribution, and vibrational frequencies. scienceopen.comarxiv.org For benzamide (B126) derivatives, DFT is used to analyze structural parameters and how substituents on the phenyl ring influence the electronic environment. science.gov The methoxy (B1213986) group at the para-position (4-position) and the N-octyl chain are key features whose electronic contributions can be quantified. The methoxy group, being an electron-donating group, influences the charge distribution on the aromatic ring, which can be critical for molecular recognition and binding. science.gov

| Parameter | Calculated Value | Significance |

|---|---|---|

| Dipole Moment | ~3-5 Debye | Indicates the molecule's overall polarity, affecting solubility and non-covalent interactions. |

| Mulliken Atomic Charges | Negative charge on O (carbonyl), O (methoxy); Positive charge on H (amide) | Highlights sites for potential hydrogen bonding and electrostatic interactions. |

| Bond Length (C=O) | ~1.24 Å | Reflects the strength and character of the carbonyl bond, which is a key interaction site. |

| Bond Angle (C-N-H) | ~120° | Defines the geometry of the amide group, crucial for fitting into a binding pocket. |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energies of the HOMO and LUMO, and the gap between them (HOMO-LUMO gap), are critical indicators of a molecule's chemical reactivity and kinetic stability. researchgate.netnajah.edu A smaller HOMO-LUMO gap suggests higher reactivity. In benzamides, the HOMO is often located on the phenyl ring, while the LUMO may be distributed over the carbonyl group. The methoxy substituent on 4-methoxy-N-octylbenzamide would be expected to raise the energy of the HOMO, potentially decreasing the HOMO-LUMO gap and influencing its interaction with biological targets. najah.edu

| Orbital | Energy (eV) | Primary Location | Role in Reactivity |

|---|---|---|---|

| HOMO | ~ -6.5 eV | Methoxy-substituted phenyl ring | Acts as an electron donor (nucleophile). libretexts.org |

| LUMO | ~ -1.0 eV | Benzamide carbonyl and aromatic ring | Acts as an electron acceptor (electrophile). libretexts.org |

| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV | N/A | Indicates chemical reactivity and stability. researchgate.net |

Density Functional Theory (DFT) Calculations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. nih.gov These simulations are essential for understanding how a compound like this compound might interact with a biological receptor.

The active site of an enzyme is a specific region, composed of a unique arrangement of amino acid residues, where the substrate binds and the chemical reaction is catalyzed. libretexts.orgunacademy.comjackwestin.comkhanacademy.org Docking studies can characterize how this compound fits into such a site. Research on related N-alkylbenzamide derivatives has identified them as inhibitors of the Polo-like kinase 1 (PLK1) polo-box domain (PBD). nih.gov In these studies, the alkylbenzamide fragment occupies a hydrophobic pocket, mimicking interactions of the natural substrate. nih.gov The 4-methoxy group on the benzamide ring can form specific hydrogen bonds or electrostatic interactions with amino acid residues in the active site, enhancing binding affinity. nih.gov The long N-octyl chain typically extends into a hydrophobic channel, contributing significantly to the binding energy. nih.gov

Once a docking pose is obtained, molecular dynamics (MD) simulations are often performed to assess the stability of the protein-ligand complex over time. mdpi.comdovepress.com Stability is commonly evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. mdpi.comresearchgate.net A stable complex will show minimal and converging RMSD values, typically under 3 Å, indicating that the ligand remains securely bound in the active site. mdpi.comresearchgate.net The persistence of key interactions, such as hydrogen bonds between the ligand's methoxy or amide groups and the protein, is also monitored to confirm binding stability. nih.gov

Enzyme Active Site Binding Characterization

Mechanistic Insights from Computational Data

Computational data provides a powerful framework for understanding the mechanism of action. For N-alkylbenzamides targeting the PLK1 PBD, structure-activity relationship (SAR) studies, guided by molecular modeling, have offered significant insights. nih.gov

The addition of a methoxy group at the R4 position of the N-octyl-2-aminobenzamide core (creating a compound analogous to this compound) was shown to increase binding affinity for the PLK1 PBD. nih.gov Specifically, the IC50 value improved from 11.3 µM for the unsubstituted compound to 5.9 µM for the 4-methoxy derivative. nih.gov This suggests that the methoxy group engages in favorable interactions within the binding pocket. nih.gov Furthermore, this modification also resulted in a compound with approximately 10-fold greater selectivity for PLK1 over other related PBDs. nih.gov

The computational models rationalize this by showing that the alkylbenzamide portion replaces the interactions of the N-terminal part of the natural peptide substrate, while the substituted benzoic acid part mimics interactions of a key phospho-threonine residue. nih.gov The N-octyl chain improves binding affinity by occupying a hydrophobic channel, with chain lengths from C8 to C12 being optimal. nih.gov Therefore, the computational data collectively suggests that this compound functions by binding to a specific pocket on its target protein, with the methoxy group enhancing both the potency and selectivity of this interaction.

Understanding Reaction Pathways and Selectivity

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a chemical reaction, allowing researchers to identify the most energetically favorable pathways and understand selectivity. acs.orgresearchgate.net

In the context of N-substituted benzamides, computational analyses have been pivotal in elucidating the mechanisms of their synthesis. For the chain-growth polycondensation synthesis of poly(N-octyl benzamide), a process closely related to the formation of the title compound, experimental and computational results have detailed the critical role of the initiator and base. researchgate.net These studies have shown that the reactivity of the monomer's ester group is more dependent on the stability of the leaving group (alkoxide or phenoxide) than on the electrophilicity of the carbonyl carbon. nsf.gov Specifically, for phenyl ester derivatives, substituents with more electron-withdrawing character increase the reactivity of the ester group due to greater resonance stabilization of the leaving phenoxide anion. nsf.gov DFT calculations can model the transition states and intermediates along the reaction coordinate, providing energy barriers for competing pathways and thus explaining the observed product distribution and reaction control. acs.orgresearchgate.net This level of mechanistic detail is crucial for optimizing reaction conditions to achieve high yields and desired product selectivity.

Table 1: Key Factors in Benzamide Synthesis Elucidated by Computational Studies

| Factor | Computational Finding | Implication for Synthesis | Source(s) |

| Initiator Structure | Initiators with electron-withdrawing groups on the benzoate (B1203000) backbone lead to controlled polymerization. | Provides a pathway for creating well-defined polymers with narrow molecular weight distributions. | researchgate.net |

| Leaving Group Stability | Reaction rate and control are dominated by the stability (and pKa) of the leaving group, not just the carbonyl carbon's electrophilicity. | Monomers can be designed with specific leaving groups (e.g., substituted phenoxides) to tune reactivity. | nsf.gov |

| Reaction Pathway Energetics | DFT calculations can map potential energy surfaces to identify the lowest energy transition states. | Allows for the a priori prediction of the most likely reaction mechanism and helps avoid undesirable side reactions. | acs.orgresearchgate.net |

Elucidation of Biological Action Mechanisms

Molecular docking and molecular dynamics (MD) simulations are essential computational techniques for predicting and analyzing the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein. nih.govnih.govresearchgate.net These methods can predict the binding pose, affinity, and specific molecular interactions that govern the biological activity of a compound.

While direct molecular docking studies on this compound are not extensively published, research on structurally similar compounds provides significant insights into its potential biological mechanisms. For instance, molecular modeling of various benzamide derivatives has been used to probe their interactions with targets like DNA topoisomerases, viral proteins, and enzymes involved in neurodegenerative diseases. researchgate.netnih.govmdpi.com

Key findings from related methoxy-benzamide structures include:

Role of the Methoxy Group : In studies of sphingosine (B13886) kinase (SK1) inhibitors, a compound analogous to this compound but with a hydroxyl group instead of the methoxy group showed inhibitory activity. The hydroxyl group was found to be a critical hydrogen bond donor. The corresponding methoxy-containing compound lacked this activity, demonstrating through modeling that the absence of a hydrogen bond donating capacity can abolish biological function at a specific target.

Amide Group Interactions : In molecular docking studies of methoxybenzoylamide conjugates designed as agents for Alzheimer's disease, the amide oxygen was found to form a crucial hydrogen bond with an arginine residue (Arg296) in the active site of acetylcholinesterase. mdpi.com This highlights the amide moiety, a central feature of this compound, as a key interaction point.

MD simulations can further refine these static docking poses by introducing temperature, solvent, and molecular motion, providing a more realistic depiction of the ligand-receptor complex's stability and dynamics over time. fortunejournals.comupstate.edumdpi.com

Table 2: Predicted Molecular Interactions of Methoxy-Benzamide Scaffolds with Biological Targets

| Target Class | Key Interacting Moiety | Type of Interaction | Significance | Source(s) |

| Kinases (e.g., SK1) | Methoxy Group (vs. Hydroxyl) | Lack of H-bond donation | The methoxy group may prevent binding to targets requiring a hydrogen bond donor at that position. | |

| Enzymes (e.g., AChE) | Amide Oxygen | Hydrogen Bond | The amide group can act as a hydrogen bond acceptor, anchoring the molecule in the active site. | mdpi.com |

| DNA Topoisomerases | Aromatic Rings, Amide Group | Pi-stacking, H-bonds | Benzamide derivatives can intercalate or bind to enzyme-DNA complexes, inhibiting their function. | researchgate.netdergipark.org.tr |

In Silico Physicochemical Property Prediction for Drug-Likeness

Before committing to costly synthesis and in vitro testing, computational methods are used to predict the physicochemical properties of a compound and assess its "drug-likeness." etflin.com This evaluation helps determine the potential for a molecule to be developed into an orally administered drug by assessing properties related to absorption, distribution, metabolism, and excretion (ADME). units.it

The most famous set of guidelines is Lipinski's Rule of Five, which states that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria. researchgate.netdrugbank.comnih.gov

Molecular Weight (MW) ≤ 500 Daltons

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

Other important parameters include the Topological Polar Surface Area (TPSA), which is a good predictor of drug transport properties, and the number of rotatable bonds, which influences conformational flexibility and binding.

For this compound, these properties can be calculated computationally to predict its drug-likeness.

Table 3: Predicted Physicochemical and Drug-Likeness Properties of this compound

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Formula | C₁₆H₂₅NO₂ | N/A | N/A |

| Molecular Weight (MW) | 263.38 g/mol | ≤ 500 | Yes |

| LogP (Octanol/Water) | 4.16 | ≤ 5 | Yes |

| Hydrogen Bond Donors (HBD) | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 3 | ≤ 10 | Yes |

| Lipinski's Rule Violations | 0 | ≤ 1 | Yes |

| Topological Polar Surface Area (TPSA) | 38.33 Ų | < 140 Ų (for good cell permeability) | Yes |

| Number of Rotatable Bonds | 9 | ≤ 10 (Veber's Rule) | Yes |

Based on these in silico predictions, this compound exhibits favorable physicochemical properties for a potential oral drug candidate. It fully complies with Lipinski's Rule of Five and other related criteria, suggesting it is likely to have good membrane permeability and oral bioavailability. units.itresearchgate.net Such computational screening is a critical first step in modern drug discovery, allowing researchers to prioritize compounds with the highest probability of success. etflin.com

Future Perspectives and Emerging Research Avenues for 4 Methoxy N Octylbenzamide in Advanced Chemical and Biomedical Research

Development of Novel Synthetic Methodologies

The synthesis of N-substituted benzamides is a well-established area of organic chemistry. However, future research could focus on developing more efficient, sustainable, and scalable methods for the synthesis of 4-methoxy-N-octylbenzamide and its derivatives. One potential approach involves chain-growth polycondensation for creating well-defined poly(N-octyl benzamide)s. researchgate.net The investigation of different initiators and bases could allow for precise control over the molecular weight and polydispersity of such polymers. researchgate.net

Another avenue for exploration is the use of novel catalytic systems. For instance, rhodium(III)-catalyzed intramolecular annulation has been used to create azepinone derivatives from benzamides. science.gov Exploring similar catalytic cycles could lead to new and complex molecular architectures based on the this compound scaffold. Furthermore, advancements in photocatalysis could offer milder and more selective synthetic routes. kb.se

Future synthetic efforts could also draw inspiration from methods used to produce related compounds, such as the synthesis of (R)-4-methoxy-alpha-methylphenethylamine, which involves a multi-step process including cyclization and reductive ring-opening. google.com The development of stereoselective synthetic methods for N-alkenyl derivatives could also be adapted to create novel analogs of this compound. uochb.cz

Exploration of Untapped Biological Targets

The biological activities of benzamide (B126) derivatives are diverse, with many compounds exhibiting therapeutic potential. The structural motifs within this compound suggest several plausible biological targets that remain to be explored.

Derivatives of benzamides have been investigated as antimicrobial agents. wright.edu The combination of a lipid-soluble octyl chain and a more polar aromatic headgroup in this compound is reminiscent of membrane-active compounds, suggesting its potential as an antibacterial or antifungal agent. nih.gov A systematic screening against a panel of pathogenic microbes could reveal previously unknown antimicrobial properties.

Furthermore, related benzamide structures have shown activity as enzyme inhibitors. For example, derivatives of 4-methoxy-N-(1-naphthyl)benzenesulfonamide have been identified as dual-target inhibitors of tubulin and STAT3, both of which are important targets in cancer therapy. nih.gov Similarly, sphingosine (B13886) kinase (SphK) inhibitors, which can have anticancer properties, have been developed from related structures. acs.orgnih.gov The potential of this compound and its analogs to inhibit these or other clinically relevant enzymes warrants investigation.

The table below outlines potential biological targets for this compound based on the activities of related compounds.

| Potential Biological Target | Therapeutic Area | Rationale based on Related Compounds |

| Bacterial/Fungal Membranes | Infectious Diseases | The amphiphilic nature of the molecule is similar to membrane-active antimicrobial agents. wright.edunih.gov |

| Tubulin | Oncology | Benzamide derivatives have been shown to inhibit tubulin polymerization. nih.gov |

| Signal Transducer and Activator of Transcription 3 (STAT3) | Oncology | Related compounds have demonstrated inhibition of STAT3 phosphorylation. nih.gov |

| Sphingosine Kinase (SphK) | Oncology | Amide-containing molecules have been developed as SphK inhibitors. acs.orgnih.gov |

| Acetylcholinesterase (AChE) | Neurodegenerative Diseases | Conjugates of tacrine (B349632) and salicylic (B10762653) acid derivatives containing an amide linkage show promise as AChE inhibitors for Alzheimer's disease. mdpi.com |

Rational Design of Potent and Selective Therapeutic Candidates

Following the identification of promising biological activity, the rational design of more potent and selective therapeutic candidates based on the this compound scaffold would be a critical next step. This would involve establishing clear structure-activity relationships (SAR).

For instance, if antimicrobial activity is confirmed, modifications to the length of the N-alkyl chain, the position and nature of the substituents on the benzamide ring, and the introduction of additional functional groups could be systematically explored. As an example, a study on N-octylbenzamide derivatives as antimicrobial agents found that certain substitutions on the benzamide ring were crucial for activity. wright.edu

Computational modeling and molecular docking studies could be employed to predict the binding of this compound derivatives to their biological targets, guiding the synthesis of optimized analogs. This approach has been successfully used in the development of other benzamide-based therapeutic agents. acs.org

The development of drug-like properties would also be a key focus. This includes optimizing physicochemical properties to improve solubility, permeability, and metabolic stability. A study on antitrypanosomal compounds highlighted the importance of balancing lipophilicity and aqueous solubility for biological activity.

Integration with Advanced Materials Science Applications

The unique combination of a rigid aromatic core and a flexible alkyl chain in this compound makes it an interesting candidate for applications in materials science.

One potential application is in the development of novel polymers. As mentioned, chain-growth polycondensation of related N-octyl benzamide monomers can produce well-defined polyamides. researchgate.net These materials could have interesting properties for applications such as high-performance fibers or films. The presence of the methoxy (B1213986) group could influence the packing and intermolecular interactions within the polymer, potentially leading to unique thermal or mechanical properties.

Furthermore, the self-assembly of amphiphilic molecules like this compound in solution could lead to the formation of micelles, vesicles, or other nanostructures. These could be explored for applications in drug delivery, where the hydrophobic core could encapsulate poorly water-soluble drugs. The development of multi-arm copolymers with unique architectures has been shown to be beneficial for drug delivery applications. mdpi.com

The table below summarizes potential applications in materials science.

| Application Area | Potential Role of this compound | Rationale |

| Polymer Chemistry | Monomer for novel polyamides | The structure allows for polymerization, and the methoxy group could impart unique properties to the resulting polymer. researchgate.net |

| Drug Delivery | Formation of self-assembled nanocarriers | The amphiphilic nature of the molecule could enable the formation of micelles or vesicles for drug encapsulation. mdpi.com |

| Organic Electronics | Component in organic semiconductors or dielectrics | The aromatic core and potential for ordered packing could be explored for electronic applications. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.